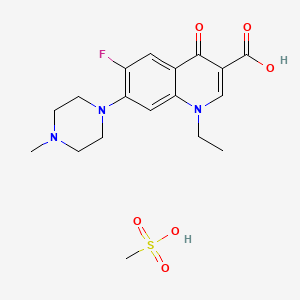
Méthanesulfonate de péfloxacin
Vue d'ensemble
Description
Le méthylate de péfloxacine est un agent antibactérien de synthèse à large spectre de la famille des fluoroquinolones. Il est efficace contre une large gamme de bactéries à Gram négatif et à Gram positif. Ce composé est couramment utilisé pour traiter les infections bactériennes du système gastro-intestinal, des voies génito-urinaires et l’urétrite gonococcique non compliquée chez les hommes .
Mécanisme D'action
Le méthylate de péfloxacine exerce ses effets antibactériens en inhibant les enzymes bactériennes ADN gyrase et topoisomérase IV. Ces enzymes sont essentielles à la transcription et à la réplication de l’ADN bactérien. En inhibant ces enzymes, le méthylate de péfloxacine empêche la division cellulaire bactérienne et conduit à la mort cellulaire .
Applications De Recherche Scientifique
Le méthylate de péfloxacine a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.
Biologie : Étudié pour ses effets sur la réplication et la transcription de l’ADN bactérien.
Médecine : Utilisé dans le traitement des infections bactériennes, en particulier celles causées par des bactéries à Gram négatif.
Industrie : Utilisé dans le développement de nouveaux agents antibactériens et de nouvelles formulations
Analyse Biochimique
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA . By interfering with these enzymes, pefloxacin mesylate disrupts the DNA replication process, leading to bacterial cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects .
Cellular Effects
Pefloxacin mesylate affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, which is critical for cell division and growth. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, pefloxacin mesylate disrupts the normal functioning of DNA, leading to cell death . The compound’s ability to penetrate cells and achieve high tissue-to-serum ratios makes it effective against intracellular pathogens .
Molecular Mechanism
The molecular mechanism of action of pefloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, pefloxacin mesylate prevents the supercoiling and relaxation of DNA, ultimately inhibiting cell division . This bactericidal action results from the compound’s ability to interfere with the activity of these critical bacterial enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pefloxacin mesylate change over time. The compound is well absorbed by the oral route and has a half-life ranging from 6.2 to 12.4 hours . Over time, pefloxacin mesylate is metabolized to form N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Long-term effects on cellular function have been observed, including the potential for tendon damage and other adverse effects .
Dosage Effects in Animal Models
The effects of pefloxacin mesylate vary with different dosages in animal models. In broiler chickens, an oral dose of 10 mg/kg body weight every 24 hours has been found to be effective in treating systemic infections . At higher doses, pefloxacin mesylate can have toxic effects, including adverse impacts on the biomechanics and histopathology of tendons in rats . These effects highlight the importance of careful dosage management in clinical and veterinary settings.
Metabolic Pathways
Pefloxacin mesylate is metabolized primarily in the liver. The main metabolic pathways involve the formation of N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . These metabolites are excreted in urine and bile, with the urinary recovery of identified metabolites varying across different species . The compound’s metabolism affects its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Pefloxacin mesylate is well absorbed by the oral route and is distributed widely within the body. It achieves high concentrations in most organs and tissues, except the brain . The compound’s protein binding is relatively low, at about 20-30% . This widespread distribution contributes to its effectiveness in treating bacterial infections in various tissues.
Subcellular Localization
Pefloxacin mesylate is capable of penetrating cells and achieving high tissue-to-serum ratios . This property is particularly important for treating infections caused by intracellular pathogens. The compound’s ability to localize within cells enhances its antibacterial activity and effectiveness in clinical settings.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le méthylate de péfloxacine est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base de la quinolone. La synthèse implique généralement les étapes suivantes :
- Formation de la structure de base de la quinolone par cyclisation d’un précurseur approprié.
- Introduction du groupe fluoro en position 6.
- Substitution du groupe pipérazinyl en position 7.
- Conversion en sel de méthylate par réaction avec l’acide méthanesulfonique .
Méthodes de production industrielle : La production industrielle du méthylate de péfloxacine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Utilisation de formaldéhyde solide au lieu de formaldéhyde liquide pour améliorer l’efficacité de la réaction.
- Contrôle de la température de réaction et du pH pour optimiser le rendement du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le méthylate de péfloxacine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure de base de la quinolone.
Substitution : Les réactions de substitution au niveau du groupe pipérazinyl ou du groupe fluoro peuvent conduire à la formation de différents dérivés
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution
Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés du méthylate de péfloxacine avec des propriétés antibactériennes modifiées .
Comparaison Avec Des Composés Similaires
Le méthylate de péfloxacine fait partie de la classe des antibiotiques fluoroquinolones. Des composés similaires comprennent :
Ciprofloxacine : Une autre fluoroquinolone avec un spectre d’activité plus large.
Norfloxacine : Structurellement similaire, mais avec des propriétés pharmacocinétiques différentes.
Ofloxacine : Mécanisme d’action similaire, mais avec des applications cliniques différentes
Singularité : Le méthylate de péfloxacine est unique en raison de son activité spécifique contre certaines bactéries à Gram négatif et de son utilisation dans le traitement de l’urétrite gonococcique non compliquée chez les hommes .
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
| Record name | Pefloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
| Record name | Pefloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70458-95-6, 208265-92-3 | |
| Record name | Pefloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pefloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 208265-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


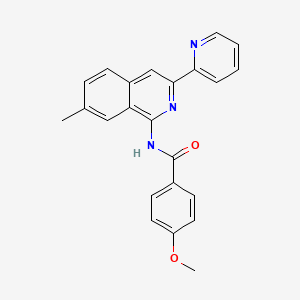
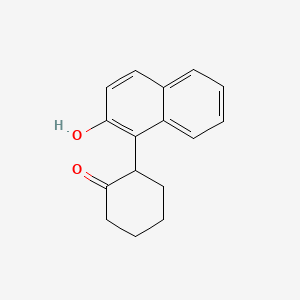
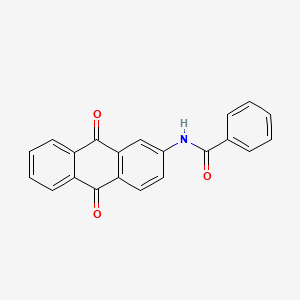
![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
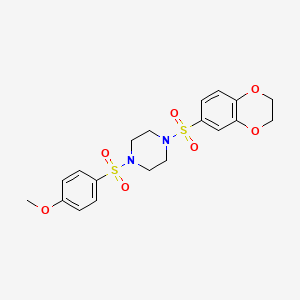

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)
![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)


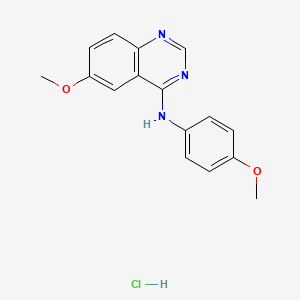
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)


